1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-22(25-15-14-17-8-4-6-12-20(17)25)16-26-21-13-7-5-11-19(21)23(29)27(24(26)30)18-9-2-1-3-10-18/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHYZRGLEGHZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.
Coupling of Indole and Quinazoline Moieties: The final step involves coupling the indole and quinazoline moieties through a suitable linker, such as an oxoethyl group, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: Both the indole and quinazoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted indole and quinazoline derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
The molecular formula of the compound is with a molecular weight of approximately 377.44 g/mol. The structure features a quinazoline core, which is known for its biological activity, particularly in pharmacology.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In vitro Anticancer Activity
A comparative analysis of several quinazoline derivatives showed that this compound effectively reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptotic pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study: Antimicrobial Efficacy
In a study involving various bacterial strains (e.g., E. coli and S. aureus), the compound demonstrated a minimum inhibitory concentration (MIC) that indicates potential as an antibacterial agent.
Neuroprotective Effects
Recent studies suggest that this quinazoline derivative may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative stress markers, suggesting its role in neuroprotection.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been explored, revealing its potential to modulate inflammatory pathways effectively.
Case Study: In Vivo Anti-inflammatory Effects
Research involving inflammatory models demonstrated that the compound significantly reduced edema and cytokine levels, indicating its potential use in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
(a) Impact of Core Heterocycle
(b) Role of Substituents
- Indole vs. Oxadiazole/Furan : The indole group in the target compound may improve DNA intercalation or enzyme inhibition compared to oxadiazole or furan substituents .
- Phenyl vs. Urea/Thiazole : The phenyl group at position 3 (target compound) prioritizes hydrophobic interactions, while urea-thiazole hybrids () enable hydrogen bonding and target-specific binding .
Biological Activity
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Molecular Formula : C20H17N3O3
- Molecular Weight : 353.37 g/mol
- Functional Groups : Indole, quinazoline, and dione moieties contribute to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of quinazoline compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .
- Anticancer Properties :
Table 1: Summary of Biological Activities
Case Study 1: HIV Inhibition
A study conducted by Menéndez-Arias et al. highlighted the dual inhibitory effects of quinazoline derivatives on HIV-1 RNase H and integrase activities. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting a dual-action mechanism that could be beneficial in developing new antiretroviral therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have a minimum inhibitory concentration (MIC) of 0.98 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be enhanced through structural modifications. Research indicates that substituents at specific positions on the quinazoline ring significantly affect the potency and selectivity of the compound against various biological targets .
Q & A
Q. What are the optimal synthetic pathways for 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions, including alkylation and cyclization of anthranilic acid derivatives. Key steps include:
- Alkylation : Reacting indole derivatives with α-halo ketones to introduce the 2-oxoethyl group.
- Cyclization : Using catalysts like p-toluenesulfonic acid (p-TsOH) under reflux conditions in solvents such as DMF or ethanol .
- Purification : Recrystallization from ethanol or chromatography for high purity .
Optimize yields by controlling reaction time (e.g., 2–6 hours) and temperature (80–120°C) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; high-performance liquid chromatography (HPLC) for purity assessment .
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions; IR spectroscopy to verify carbonyl groups (C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., C₂₅H₂₀N₃O₃) .
Q. What in vitro assays are suitable for evaluating its antibacterial activity?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Zone of Inhibition : Disk diffusion assays with standardized bacterial inoculums .
- Controls : Include known antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR studies focus on modifying substituents to enhance bioactivity. For example:
Q. How can contradictory data on physicochemical properties (e.g., solubility) be resolved?
- Experimental Determination : Use shake-flask methods for solubility in water/DMSO.
- Computational Prediction : Employ tools like ACD/Labs or COSMOtherm for logP and solubility parameters .
- Cross-Validation : Compare results with structurally similar quinazoline-diones (e.g., 1,3-diethyl derivatives ).
Q. What mechanistic studies elucidate its mode of action in anticancer research?
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to assess cell death pathways.
- Enzyme Inhibition : Evaluate inhibition of topoisomerase II via gel electrophoresis .
- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .
Q. How can computational methods address synthesis challenges (e.g., low yields)?
- Density Functional Theory (DFT) : Model reaction intermediates to identify rate-limiting steps.
- Molecular Dynamics (MD) : Simulate solvent effects on cyclization efficiency .
- Retrosynthetic Analysis : Tools like Synthia™ propose alternative pathways for complex intermediates .
Data Gaps and Future Directions
Q. What strategies are recommended for resolving missing data (e.g., melting points)?
Q. How can researchers validate unexpected bioactivity results (e.g., off-target effects)?
- Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography-MS) to identify unintended targets .
- CRISPR-Cas9 Knockouts : Validate target relevance in isogenic cell lines .
Q. What advanced analytical techniques are underutilized for this compound?
- Single-Crystal X-ray Diffraction : Resolve 3D conformation for docking accuracy (e.g., as in ).
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with purified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
